Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Overview
Description
“Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate” is a chemical compound . It is used in the preparation of agonists at nicotonic acetylcholine receptors . It is also an impurity in the synthesis of Cevimeline, a novel muscarinic M1 and M3 receptor agonist .
Synthesis Analysis
The synthesis of this compound is related to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process is important in the synthesis of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular weight of “Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate” is 185.22 . The IUPAC name for this compound is methyl 3-hydroxyquinuclidine-3-carboxylate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are related to the asymmetric cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Structural Analysis and Spectroscopy
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been extensively studied for its structural properties. Research involving α-hydroxyesters derived from this compound utilized IR and NMR spectroscopy, aiding in the unambiguous assignment of the bicyclic carbon and proton resonances. X-ray diffraction played a crucial role in determining the crystal structure of these compounds, offering insights into their molecular geometry and conformation (Arias-Pérez et al., 2003).
Conformational Preferences
The conformational behavior of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, particularly the methoxycarbonyl group, has been a subject of study. Utilizing molecular mechanics, ab initio, and density functional methods, researchers have explored the conformational preferences of this compound. Experimental and theoretical data both indicate a tendency for almost eclipsed conformations with varying degrees of distortion from ideal geometry (Arias-Pérez et al., 2003).
Potential Metabolites in Brain Imaging Agents
The compound has been used in synthesizing potential metabolites for brain imaging agents. This synthesis is crucial in understanding the bioactivity and efficacy of imaging agents in neurological studies (Andersen et al., 1997).
Application in Peptidomimetic Synthesis
Research has also extended into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, where derivatives of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate have been described as conformationally constrained dipeptide isosteres. These findings have implications in the development of peptidomimetic compounds, which are important in therapeutic research (Guarna et al., 1999).
properties
IUPAC Name |
methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-8(11)9(12)6-10-4-2-7(9)3-5-10/h7,12H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUKONHUZHETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN2CCC1CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384985 | |
Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
CAS RN |
57598-88-6 | |
Record name | Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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